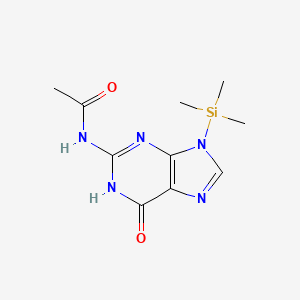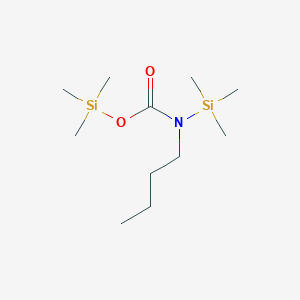
Trimethylsilyl butyl(trimethylsilyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl butyl(trimethylsilyl)carbamate is a chemical compound with the molecular formula C11H27NO2Si2 and a molecular weight of 261.51 g/mol . It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl butyl(trimethylsilyl)carbamate can be synthesized through the reaction of butyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Another method involves the reaction of butyl isocyanate with trimethylsilyl alcohol under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl butyl(trimethylsilyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl iodide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trimethylsilyl chloride, trimethylsilyl iodide, and various oxidizing and reducing agents . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxidized derivatives, while substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl butyl(trimethylsilyl)carbamate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of trimethylsilyl butyl(trimethylsilyl)carbamate involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions and enhancing the stability of the compound . The compound can also participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl butyl(trimethylsilyl)carbamate can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers.
Trimethylsilyl iodide: Used in substitution reactions to introduce trimethylsilyl groups into molecules.
N,O-Bis(trimethylsilyl)carbamate: Used in the silylation of alcohols, phenols, and carboxylic acids.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields of scientific research .
Eigenschaften
CAS-Nummer |
51041-99-7 |
|---|---|
Molekularformel |
C11H27NO2Si2 |
Molekulargewicht |
261.51 g/mol |
IUPAC-Name |
trimethylsilyl N-butyl-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C11H27NO2Si2/c1-8-9-10-12(15(2,3)4)11(13)14-16(5,6)7/h8-10H2,1-7H3 |
InChI-Schlüssel |
IAJUACBORYMLGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


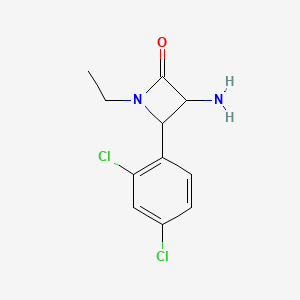
![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)


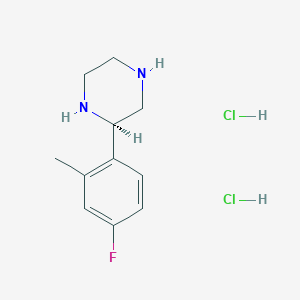
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)
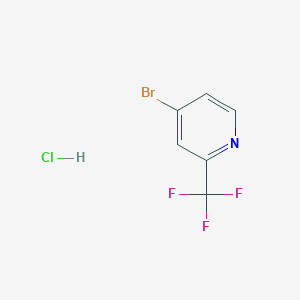
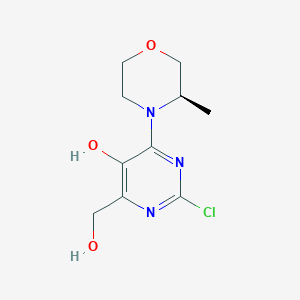
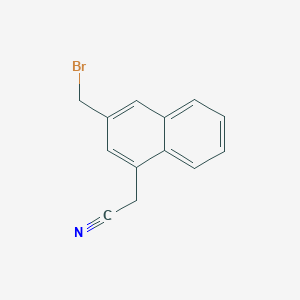
![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)

